molecular formula C8H13N B1176502 ALKYL KETENE DIMER CAS No. 144245-85-2

ALKYL KETENE DIMER

Cat. No.: B1176502
CAS No.: 144245-85-2
InChI Key:
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Mechanism of Action

Target of Action

Alkyl Ketene Dimers (AKDs) primarily target cellulose fibers . Cellulose, a key component of plant cell walls, is the primary target due to its abundance in paper, the main application of AKDs .

Mode of Action

AKDs interact with cellulose fibers through an esterification reaction . This reaction involves the hydroxyl groups on the cellulose and the carbonyl group of the AKD . The esterification process is competitive with the hydrolysis of the AKD . This interaction results in the formation of a covalent bond between the cellulose and the AKD .

Biochemical Pathways

The primary biochemical pathway involved in the action of AKDs is the esterification of cellulose . This process involves the reaction of the hydroxyl groups on cellulose with the carbonyl group of the AKD . The esterification leads to the formation of a covalent bond, anchoring the hydrophobic group to the cellulose surface .

Result of Action

The result of AKD action is the hydrophobation of cellulose fibers . This modification imparts higher mechanical strengths and reduces the penetration of water, inks, or printing inks into the paper . The hydrophobicity is achieved through the orientation of the hydrophobic alkyl groups of the AKD away from the cellulose surface .

Action Environment

The action of AKDs is influenced by environmental factors such as temperature and pH . AKDs are typically used in a neutral to basic environment, and the reaction temperature is generally between 90-110 °C . These conditions facilitate the esterification reaction and enhance the efficiency of AKD sizing .

Biochemical Analysis

Biochemical Properties

Alkyl ketene dimer plays a significant role in biochemical reactions, particularly in the esterification of hydroxyl groups on cellulose fibers. This reaction is competitive with the hydrolysis of this compound. The interaction of this compound with cellulose involves the formation of covalent bonds, which anchor the hydrophobic alkyl groups to the cellulose surface . Additionally, this compound interacts with enzymes and proteins involved in the degradation of cellulose, influencing the overall hydrophobicity and mechanical strength of the modified cellulose fibers .

Cellular Effects

This compound affects various types of cells and cellular processes. In the context of papermaking, it influences the hydrophobic characteristics of cellulose fibers, enhancing their resistance to water and other liquids . This compound also impacts cell signaling pathways and gene expression related to the synthesis and modification of cellulose. The presence of this compound in the cellular environment can alter cellular metabolism by modifying the surface properties of cellulose fibers .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with hydroxyl groups on cellulose fibers. This binding leads to the formation of ester bonds, which are crucial for the hydrophobic properties imparted to the cellulose . The molecular mechanism also includes the inhibition of hydrolysis reactions, ensuring the stability of the ester bonds formed. This compound’s interaction with cellulose fibers results in a low-energy hydrophobic surface, which is essential for its application in the paper industry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH. Over time, the ester bonds formed between this compound and cellulose may undergo hydrolysis, leading to a reduction in hydrophobicity . Long-term studies have shown that this compound can maintain its effects on cellular function for extended periods, provided the environmental conditions are controlled .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify the surface properties of cellulose fibers without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is an optimal dosage range for the desired biochemical effects of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to the modification of cellulose fibers. The primary pathway involves the esterification of hydroxyl groups on cellulose, which is catalyzed by enzymes such as esterases . This reaction is essential for the formation of hydrophobic surfaces on cellulose fibers. This compound also interacts with cofactors that facilitate the esterification process, influencing the overall metabolic flux and metabolite levels in the modified cellulose .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the localization and accumulation of this compound at the sites of cellulose modification . The distribution of this compound is crucial for its effectiveness in imparting hydrophobic properties to cellulose fibers .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell walls of cellulose fibers. This localization is directed by targeting signals and post-translational modifications that guide this compound to specific compartments or organelles involved in cellulose synthesis and modification . The activity and function of this compound are influenced by its precise localization within the cellular environment .

Chemical Reactions Analysis

Types of Reactions

Alkyl ketene dimers primarily undergo esterification reactions with hydroxyl groups on cellulose fibers . This reaction is competitive with hydrolysis, which can occur if water is present . The esterification reaction can be represented as: [ \text{RCH}=C=O + \text{Cellulose-OH} \rightarrow \text{Cellulose-O-C(O)-R} ]

Common Reagents and Conditions

    Reagents: Carboxylic acid chlorides, tertiary amines.

    Conditions: Anhydrous environment, inert solvents like diethyl ether or benzene.

Major Products

The major product of the esterification reaction is a cellulose ester, which imparts hydrophobic properties to the cellulose fibers .

Properties

CAS No.

144245-85-2

Molecular Formula

C8H13N

Molecular Weight

0

Origin of Product

United States

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